rac-trans-Nicotine-1'-oxide-d3
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Overview
Description
rac-trans-Nicotine-1’-oxide-d3 is a stable isotopic compound of nicotine, specifically labeled with deuterium. Its molecular formula is C10H11D3N2O, and it has a molecular weight of 181.25 . This compound is used as a reference material in various scientific studies, particularly those related to smoking and nicotine metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-trans-Nicotine-1’-oxide-d3 involves the oxidation of nicotine using specific oxidizing agents. One common method is the use of hydrogen peroxide in the presence of a catalyst to achieve the oxidation of nicotine to nicotine-1’-oxide . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of rac-trans-Nicotine-1’-oxide-d3 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
rac-trans-Nicotine-1’-oxide-d3 undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of other nicotine metabolites.
Reduction: Reduction reactions can convert nicotine-1’-oxide back to nicotine.
Substitution: Substitution reactions can occur at the nitrogen or carbon atoms in the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, water.
Major Products Formed
The major products formed from these reactions include cotinine, trans-3’-hydroxycotinine, and other nicotine metabolites .
Scientific Research Applications
rac-trans-Nicotine-1’-oxide-d3 is widely used in scientific research, including:
Chemistry: As a reference material for the analysis of nicotine and its metabolites.
Biology: To study the metabolic pathways of nicotine in biological systems.
Medicine: In research related to smoking cessation and the effects of nicotine on the human body.
Industry: Used in the development of nicotine replacement therapies and other smoking-related products
Mechanism of Action
The mechanism of action of rac-trans-Nicotine-1’-oxide-d3 involves its interaction with nicotinic acetylcholine receptors (nAChRs) in the brain and other tissues. These receptors are involved in the release of neurotransmitters such as dopamine, which plays a role in addiction and reward pathways . The compound’s effects are mediated through its binding to these receptors, leading to various physiological responses .
Comparison with Similar Compounds
Similar Compounds
Cotinine: A major metabolite of nicotine, used as a biomarker for nicotine exposure.
trans-3’-Hydroxycotinine: Another metabolite of nicotine, often measured in studies of nicotine metabolism.
Nicotine-1’-oxide: The non-deuterated form of rac-trans-Nicotine-1’-oxide-d3.
Uniqueness
Properties
Molecular Formula |
C10H16N2O |
---|---|
Molecular Weight |
183.27 g/mol |
IUPAC Name |
3-[(2S)-1-oxidopyrrolidin-1-ium-2-yl]pyridine;trideuteriomethane |
InChI |
InChI=1S/C9H12N2O.CH4/c12-11-6-2-4-9(11)8-3-1-5-10-7-8;/h1,3,5,7,9,11H,2,4,6H2;1H4/t9-;/m0./s1/i;1D3 |
InChI Key |
AUXGFYCBLQNHOT-KTCVJVKJSA-N |
Isomeric SMILES |
[2H]C([2H])[2H].C1C[C@H]([NH+](C1)[O-])C2=CN=CC=C2 |
Canonical SMILES |
C.C1CC([NH+](C1)[O-])C2=CN=CC=C2 |
Origin of Product |
United States |
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